

# Thermodynamic properties of 1,3-Hexanediol

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An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Hexanediol

### Introduction

**1,3-Hexanediol** (CAS No: 21531-91-9) is a diol—an organic compound containing two hydroxyl (-OH) groups. Its molecular structure lends it to a variety of applications, including as a solvent, a preservative, and a key intermediate in chemical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its thermodynamic properties is crucial. These properties govern its behavior in formulations, influence reaction kinetics, and are essential for process design, safety assessments, and ensuring the stability and efficacy of final products. This guide provides a detailed overview of the core thermodynamic properties of **1,3-Hexanediol**, outlines a representative experimental protocol for their determination, and presents logical and experimental workflows through visualization.

# **Core Thermodynamic and Physical Properties**

The physical and thermodynamic data for **1,3-Hexanediol** are summarized below. The data has been compiled from various chemical databases and literature sources. It is important to note that some values are estimated based on computational methods, such as the Joback method, and may differ from experimental findings.

# Table 1: Key Physical and Thermodynamic Properties of 1,3-Hexanediol



Property	Value	Units	Source
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>2</sub>	-	[1][2][3]
Molecular Weight	118.176	g/mol	[1]
Boiling Point	221.7 - 228.2	°C	[1][4]
Melting Point (estimated)	26.38	°C	[1][4]
Density (at 20°C)	0.961	g/cm³	[1][2]
Flash Point	106.1	°C	[1][2][4]
Vapor Pressure (at 25°C)	0.0145	mmHg	[1][2]
Enthalpy of Vaporization (ΔvapH°)	61.92	kJ/mol	[4][5]
Enthalpy of Fusion (ΔfusH°)	15.95	kJ/mol	[4][5]
Standard Gibbs Free Energy of Formation (ΔfG°)	-276.44	kJ/mol	[5]
Standard Enthalpy of Formation (hf)	-476.91	kJ/mol	[5]

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of 1,3-Hexanediol (Joback Method)



Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Source
520.60	255.37	[4][5]
547.29	264.02	[5]
573.99	272.33	[5]
600.68	280.32	[5]
627.37	287.99	[5]
654.07	295.34	[5]
680.76	302.40	[5]

**Table 3: Temperature-Dependent Dynamic Viscosity of** 

1.3-Hexanediol (Joback Method)

Temperature (K)	Dynamic Viscosity (Pa·s)	Source
264.02	0.2498961	[5]
306.78	0.0251069	[5]
349.55	0.0044260	[5]
392.31	0.0011391	[5]
435.07	0.0003828	[5]
477.84	0.0001564	[5]
520.60	0.0000740	[5]

# **Experimental Protocols: Combustion Calorimetry**

Determining the standard enthalpy of formation ( $\Delta fH^{\circ}$ ) is fundamental to understanding the energetics of a compound. A primary method for this is combustion calorimetry. While specific protocols for **1,3-Hexanediol** are not readily available, the following is a detailed,



representative methodology based on established procedures for similar organic liquids like vicinal diols.[6]

Objective: To determine the standard enthalpy of combustion of liquid **1,3-Hexanediol**, from which the standard enthalpy of formation can be calculated using Hess's Law.

#### Materials and Equipment:

- High-purity 1,3-Hexanediol sample
- Oxygen bomb calorimeter (e.g., a Parr-type isoperibol calorimeter)
- Platinum crucible
- Combustible sample container (e.g., gelatin capsule)
- Fuse wire (e.g., platinum or nickel-chromium)
- High-pressure oxygen source (99.5%+ purity)
- Calorimeter jacket with a temperature-controlled water bath
- High-precision digital thermometer (resolution of ±0.0001 K)
- Analytical balance (precision of ±0.01 mg)
- Benzoic acid (as a standard for calibration)

#### Methodology:

- Calorimeter Calibration:
  - The energy equivalent of the calorimeter system (ε\_calorimeter\_) is determined by combusting a certified sample of benzoic acid.
  - A precisely weighed pellet of benzoic acid (approx. 1 g) is placed in the crucible.
  - The bomb is assembled, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm.



- The bomb is submerged in a known mass of water in the calorimeter vessel.
- The sample is ignited, and the temperature change ( $\Delta T$ ) of the water is recorded with high precision until thermal equilibrium is reached.
- The energy equivalent is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.

#### • Sample Preparation:

- A precise mass (typically 0.5 0.8 g) of liquid 1,3-Hexanediol is weighed into a combustible container.
- The container is sealed to prevent evaporation and placed in the platinum crucible within the bomb.
- A fuse wire of known mass and length is connected to the ignition electrodes, ensuring it is
  in contact with the sample.

#### Combustion Procedure:

- The bomb is sealed, purged, and pressurized with oxygen as in the calibration step.
- A small, known volume of distilled water (approx. 1 mL) is added to the bomb beforehand to ensure all acids formed during combustion (e.g., nitric acid from residual nitrogen) are in solution.
- The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium.
- The sample is ignited by passing a current through the fuse wire.
- The temperature is recorded at regular intervals before ignition (fore-period), during the reaction (main period), and after the reaction until a steady state is observed (after-period) to correct for heat exchange with the surroundings.
- Data Analysis and Calculation:



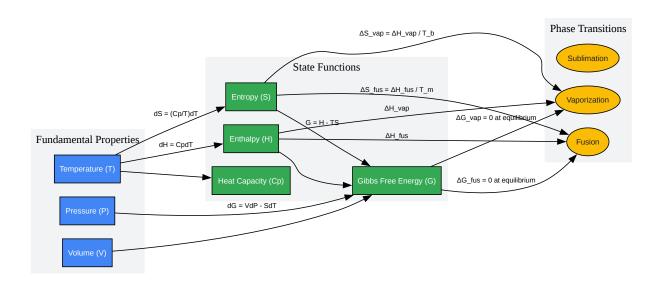
- $\circ$  The corrected temperature rise ( $\Delta T$  corr ) is determined from the temperature-time data.
- The total heat released (q\_total\_) is calculated: q\_total\_ =  $\epsilon$ \_calorimeter\_ ×  $\Delta$ T\_corr\_.
- Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).
- The standard internal energy of combustion ( $\Delta\_c\_U^\circ$ ) is calculated from the corrected heat release and the mass of the sample.
- The standard enthalpy of combustion ( $\Delta_c_H^\circ$ ) is then calculated using the relationship:  $\Delta_c_H^\circ = \Delta_c_U^\circ + \Delta_{ac}RT$ , where  $\Delta_{ac}$  is the change in the number of moles of gas in the combustion reaction.
- Finally, the standard enthalpy of formation ( $\Delta_f_H^\circ$ ) of **1,3-Hexanediol** is calculated using Hess's Law with the known standard enthalpies of formation for CO<sub>2</sub>(g) and H<sub>2</sub>O(l).

### **Visualizations**

### **Logical Relationships of Thermodynamic Properties**

The following diagram illustrates the interconnectedness of key thermodynamic properties and their relationship to the physical state of a substance.





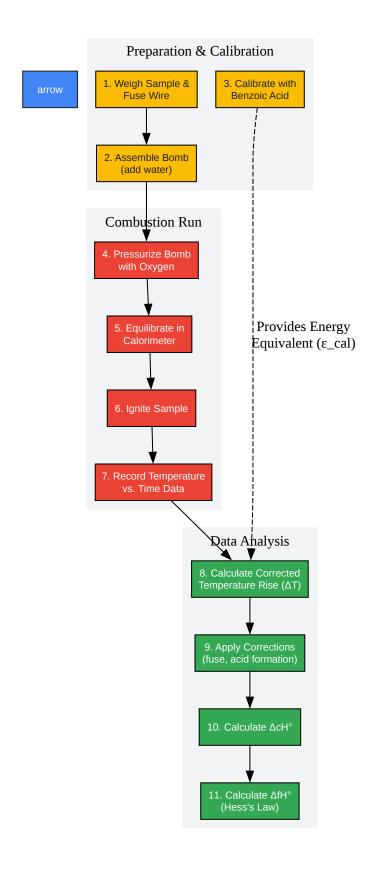
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Caption: Interrelationships between fundamental properties, state functions, and phase transitions.

# **Experimental Workflow: Combustion Calorimetry**

This diagram outlines the major steps involved in determining the enthalpy of formation using a bomb calorimeter.





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Caption: Workflow for determining enthalpy of formation using combustion calorimetry.



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